

An In-depth Technical Guide to Diallyl Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl carbonate*

Cat. No.: *B085299*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **diallyl carbonate**, detailed experimental protocols for its synthesis and purification, and an examination of its polymerization behavior. This document is intended to serve as a valuable resource for professionals in research and development.

Core Properties of Diallyl Carbonate

Diallyl carbonate (DAC) is an organic compound with the chemical formula $C_7H_{10}O_3$.^{[1][2]} It is a colorless liquid at room temperature and is utilized in various chemical syntheses, particularly in the production of polymers.^[1]

Table 1: Quantitative Data for **Diallyl Carbonate**

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₃	[1] [2]
Molecular Weight	142.15 g/mol	[2]
Density	0.991 g/mL at 25 °C	[1]
Boiling Point	95-97 °C at 60 mmHg	[1]
Melting Point	-70 °C	[1]
Refractive Index	n _{20/D} 1.428	
Flash Point	59 °C (closed cup)	
CAS Number	15022-08-9	[1]

Experimental Protocols

This protocol describes the synthesis of **diallyl carbonate** from dimethyl carbonate and allyl alcohol using a basic catalyst. This method is advantageous due to its relatively mild conditions and avoidance of highly toxic reagents like phosgene.

Materials:

- Dimethyl carbonate
- Allyl alcohol
- Potassium carbonate (K₂CO₃), anhydrous
- Silica gel
- Round-bottom flask (5 L, four-necked)
- Reflux condenser
- Heating mantle with magnetic stirrer
- Distillation apparatus

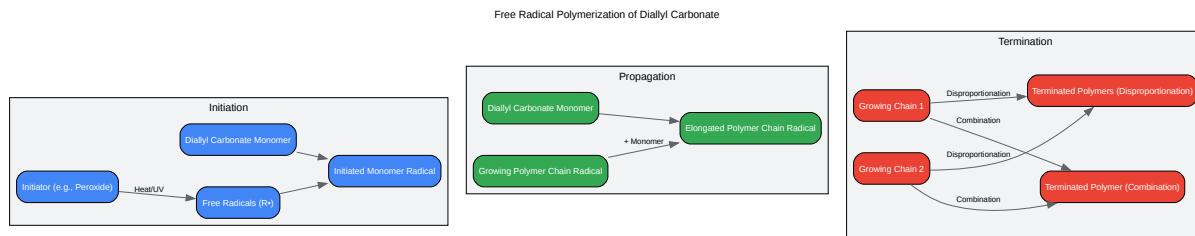
Procedure:

- To a 5 L four-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7.27 mol of allyl alcohol and 23.6 mol of dimethyl carbonate.
- Add a catalytic amount of anhydrous potassium carbonate (e.g., 7.3 mmol) to the reaction mixture.
- Heat the mixture to 90°C and maintain it under reflux with vigorous stirring for 10 hours. During the reaction, methanol is formed as a byproduct and can be removed to drive the equilibrium towards the product.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the potassium carbonate catalyst by filtering the mixture through a short column of silica gel.
- The crude **diallyl carbonate** is then purified by distillation.

Vacuum distillation is employed to purify **diallyl carbonate**, which has a relatively high boiling point at atmospheric pressure. This technique allows for distillation at a lower temperature, preventing potential decomposition of the product.

Equipment:

- Distillation flask
- Claisen adapter
- Distillation head with thermometer
- Condenser
- Receiving flask (cow or pig type adapter is recommended for collecting fractions without breaking the vacuum)
- Vacuum pump with a trap (e.g., cold finger with liquid nitrogen or dry ice/acetone)


- Heating mantle
- Stir bar

Procedure:

- Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed to maintain a high vacuum. It is crucial to check for any leaks in the system before starting.
- Transfer the crude **diallyl carbonate** into the distillation flask and add a stir bar. Do not use boiling stones as they are ineffective under vacuum.
- Begin stirring the liquid.
- Slowly evacuate the system using the vacuum pump. Low-boiling impurities may start to distill at room temperature under reduced pressure.
- Once a stable vacuum is achieved, begin to gently heat the distillation flask.
- Collect the **diallyl carbonate** fraction at the appropriate boiling point for the measured pressure. A nomograph can be used to estimate the boiling point at different pressures.
- After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
- Turn off the vacuum pump and collect the purified **diallyl carbonate** from the receiving flask.

Free Radical Polymerization of Diallyl Carbonate

Diallyl carbonate can undergo free radical polymerization to form a cross-linked polymer network. The process can be conceptually broken down into three main stages: initiation, propagation, and termination.

[Click to download full resolution via product page](#)

Caption: Free Radical Polymerization Workflow.

The polymerization of **diallyl carbonate** is initiated by the formation of free radicals, which then propagate by adding to monomer units, leading to chain growth. The process concludes with termination steps, such as combination or disproportionation of growing polymer chains.[3][4][5]

Safety and Handling

Diallyl carbonate is a flammable liquid and should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
- Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

- First Aid:
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl carbonate - Wikipedia [en.wikipedia.org]
- 2. Allyl methyl carbonate synthesis - chemicalbook [chemicalbook.com]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. Radical polymerization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diallyl Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085299#diallyl-carbonate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b085299#diallyl-carbonate-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com